Product packaging for N-(N-Glycylglycyl)-DL-valine(Cat. No.:CAS No. 17343-00-9)

N-(N-Glycylglycyl)-DL-valine

Cat. No.: B106070
CAS No.: 17343-00-9
M. Wt: 231.25 g/mol
InChI Key: OLPPXYMMIARYAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(N-Glycylglycyl)-DL-valine is a synthetic tripeptide of interest in biochemical research. This compound incorporates the branched-chain amino acid DL-valine, which is known to play a critical role in nutrient signaling pathways and protein synthesis. Research on valine itself indicates it can enhance triglyceride synthesis in certain cell models by upregulating key proteins involved in fatty acid transport and binding, such as CD36 and FABP3 . As a peptide, this compound may be utilized in studies investigating peptide transport, metabolism, and the biological effects of valine-containing peptide sequences. It serves as a valuable tool for enzymology research, particularly in studies focused on peptidase activity and protein digestion. Furthermore, its structure makes it a potential precursor or intermediate in the synthesis of more complex bioactive peptides. This product is provided strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17N3O4 B106070 N-(N-Glycylglycyl)-DL-valine CAS No. 17343-00-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O4/c1-5(2)8(9(15)16)12-7(14)4-11-6(13)3-10/h5,8H,3-4,10H2,1-2H3,(H,11,13)(H,12,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OLPPXYMMIARYAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)CNC(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17343-00-9, 20274-89-9
Record name Glycylglycylvaline
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Record name N-(N-Glycylglycyl)-DL-valine
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Advanced Synthetic Methodologies for N N Glycylglycyl Dl Valine and Analogs

Contemporary Solid-Phase Peptide Synthesis (SPPS) Applications

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the rapid assembly of peptide chains on a solid support. masterorganicchemistry.com This technique has been refined to address the specific challenges of synthesizing tripeptides like N-(N-Glycylglycyl)-DL-valine.

Optimization of Resin Supports and Linkers for Tripeptide Elaboration

The choice of resin and linker is critical in SPPS as it dictates the conditions for peptide cleavage and influences the purity of the final product. uzh.ch For the synthesis of a C-terminal carboxylic acid peptide like this compound, benzyl (B1604629) alcohol-type linkers such as Wang or HMPA are commonly used. sigmaaldrich.com However, for amino acids prone to racemization or other side reactions, such as those with bulky side chains, trityl-based resins are often preferred. sigmaaldrich.com These resins, including 2-chlorotrityl chloride resin, allow for the attachment of the first amino acid without the need for carboxyl group activation, thereby minimizing side reactions. sigmaaldrich.com

The properties of the resin itself, such as its swelling capacity in different solvents, also play a significant role. uzh.ch Polystyrene-based resins, for instance, swell well in non-polar solvents, while polyethylene (B3416737) glycol (PEG) grafted resins exhibit improved swelling in polar solvents, which can be advantageous for certain peptide sequences. uzh.ch

Table 1: Common Resins and Linkers for SPPS

Resin/Linker Type Key Characteristics Typical Cleavage Conditions
Wang Resin Benzyl alcohol-based linker, suitable for generating peptide acids. peptide.com Moderate acid (e.g., TFA). peptide.com
2-Chlorotrityl Chloride Resin Highly acid-labile, allows for mild cleavage conditions, minimizing side-chain protecting group removal. sigmaaldrich.com Dilute TFA, or TFE in DCM. sigmaaldrich.com
Rink Amide Resin Used for the synthesis of peptide amides. sigmaaldrich.com 95% TFA. sigmaaldrich.com

| Safety-Catch Linkers | Stable to both acidic and basic conditions until "activated" by a specific chemical reaction. nih.gov | Varies depending on the linker chemistry. nih.gov |

Strategic Protecting Group Orthogonalities (e.g., Fmoc, Boc) in Glycyl-Glycyl-Valine Synthesis

Protecting groups are essential to prevent unwanted side reactions at the N-terminus and reactive side chains of the amino acids during peptide synthesis. americanpeptidesociety.orglifetein.com The two most prominent strategies are the Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) approaches. americanpeptidesociety.org

The Fmoc strategy is favored in modern SPPS due to its mild deprotection conditions. americanpeptidesociety.org The Fmoc group is base-labile and is typically removed with a solution of piperidine (B6355638) in a solvent like DMF. masterorganicchemistry.comamericanpeptidesociety.org The side-chain protecting groups are generally acid-labile, allowing for their removal during the final cleavage from the resin with an acid such as trifluoroacetic acid (TFA). creative-peptides.com

The Boc strategy , one of the original methods, employs an acid-labile Boc group for N-terminal protection, which is removed with TFA. americanpeptidesociety.org The side-chain protecting groups require a stronger acid, such as hydrofluoric acid (HF), for cleavage. lifetein.com While less common now due to the harsh conditions, the Boc strategy can be advantageous for certain sequences prone to racemization under the basic conditions of Fmoc deprotection. americanpeptidesociety.org

The orthogonality of these protecting groups is crucial, meaning that the removal of one type of protecting group does not affect the others, allowing for selective deprotection at different stages of the synthesis. ontosight.ai For the synthesis of this compound, which does not have a reactive side chain, the primary concern is the protection of the N-termini of the glycine (B1666218) and valine residues during coupling.

Table 2: Comparison of Fmoc and Boc Strategies

Feature Fmoc Strategy Boc Strategy
N-α-Protecting Group 9-Fluorenylmethyloxycarbonyl (Fmoc). americanpeptidesociety.org tert-Butyloxycarbonyl (Boc). americanpeptidesociety.org
Deprotection Condition Base-labile (e.g., piperidine). creative-peptides.com Acid-labile (e.g., TFA). americanpeptidesociety.org
Side-Chain Protection Acid-labile (e.g., tBu, Trt). creative-peptides.com Strong acid-labile (e.g., Bzl). creative-peptides.com
Final Cleavage Strong acid (e.g., TFA). lifetein.com Very strong acid (e.g., HF). lifetein.com
Advantages Mild deprotection, suitable for automation. americanpeptidesociety.org Can reduce racemization for certain sequences. americanpeptidesociety.org

| Disadvantages | Potential for diketopiperazine formation with certain dipeptide sequences. sigmaaldrich.com | Harsh cleavage conditions can degrade sensitive peptides. americanpeptidesociety.org |

Coupling Reagent Selection and Reaction Kinetics for Efficient Peptide Bond Formation

The formation of the peptide bond between two amino acids requires the activation of the carboxylic acid group of the incoming amino acid. nih.gov This is achieved using coupling reagents. The choice of coupling reagent and an understanding of its reaction kinetics are vital for ensuring high coupling efficiency and minimizing racemization. nih.gov

Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. wikipedia.org

Carbodiimides , such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are effective but can lead to racemization. This can be suppressed by the addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma). wikipedia.org

Phosphonium salts , like PyBOP and PyAOP, and aminium/uronium salts , such as HBTU, HATU, and HCTU, offer faster reaction rates and are generally more efficient, especially for sterically hindered amino acids. wikipedia.orgacs.org

Recent advancements have led to the development of novel coupling reagents, such as those based on ynamides, which show promise in suppressing racemization. nih.govacs.org Kinetic studies, often performed using techniques like in situ IR spectroscopy, are crucial for optimizing coupling times and reagent concentrations to maximize yield and purity. nih.gov For instance, the kinetics of aza-peptide bond formation have been shown to be significantly slower than typical peptide bond formation, necessitating the use of highly reactive activators. luxembourg-bio.com

Solution-Phase Peptide Synthesis Strategies for this compound

While SPPS is dominant, solution-phase peptide synthesis (SolPS) remains relevant, particularly for large-scale production. wikipedia.org In SolPS, the peptide is synthesized in a stepwise manner in a suitable solvent, with purification of the intermediate peptides after each coupling step. researchgate.net

A key challenge in SolPS is the prevention of side reactions and the purification of the product at each stage. researchgate.net Protecting groups are used in a similar fashion to SPPS to mask reactive functionalities. nih.gov Recent developments in SolPS have focused on minimizing the use of protecting groups and streamlining the purification process. For example, methodologies using DCC and HOBt in a THF-water mixture have been explored to synthesize small peptides without protecting groups, with the potential for reusing the HOBt additive. nih.gov Another approach involves the use of coupling reagents like cyclic propylphosphonic anhydride (B1165640) (T3P®), which promotes rapid and efficient peptide bond formation with water-soluble by-products, simplifying purification. mdpi.com

Chemoenzymatic and Hybrid Approaches to Peptide Synthesis

Chemoenzymatic peptide synthesis (CEPS) offers a "green" and highly stereoselective alternative to purely chemical methods. nih.govnih.gov This approach utilizes enzymes, typically proteases, to catalyze the formation of peptide bonds under mild conditions, often in aqueous environments. nih.govresearchgate.net A significant advantage of CEPS is the inherent stereospecificity of enzymes, which eliminates the risk of racemization. nih.gov

However, the application of CEPS can be limited by factors such as enzyme stability, substrate specificity, and the need to control reaction conditions like pH and temperature to favor synthesis over hydrolysis. nih.govnih.gov To overcome these limitations, engineered enzymes with enhanced stability and altered substrate specificity are being developed. qyaobio.com

Hybrid approaches that combine chemical and enzymatic steps are also gaining traction. For instance, a peptide backbone can be assembled using chemical methods like SPPS, followed by enzymatic modification or ligation of peptide fragments. acs.org

Stereochemical Considerations in the Synthesis of DL-Peptide Derivatives

The synthesis of peptides containing a mixture of D- and L-amino acids, such as this compound, introduces specific stereochemical challenges. The primary concern is controlling the stereochemistry at the α-carbon of each amino acid throughout the synthesis to obtain the desired racemic mixture at the valine position while maintaining the achiral nature of glycine.

During peptide synthesis, racemization (or epimerization for chiral amino acids) can occur, particularly during the activation of the carboxylic acid group. mdpi.com This can lead to the formation of unwanted diastereomers. The mechanism of racemization often involves the formation of an oxazolone (B7731731) intermediate. mdpi.com

Several factors can influence the extent of racemization, including:

The structure of the amino acid: Amino acids with electron-withdrawing side chains are more prone to racemization. mdpi.com

The coupling method: The choice of coupling reagent and additives is critical. Additives like HOBt and Oxyma are known to suppress racemization. wikipedia.org

Reaction conditions: Temperature, solvent, and the presence of base can all impact the rate of racemization.

In the context of synthesizing a DL-peptide, the goal is to use a racemic mixture of the D- and L-valine starting materials and ensure that no further racemization occurs during the coupling steps. Alternatively, separate syntheses of the D-valine and L-valine containing peptides can be performed and then mixed. The synthesis and stereochemical determination of peptides containing non-standard amino acids often require careful planning and analytical verification to confirm the final stereochemistry. researchgate.netnih.gov

Integration of Racemic DL-Valine Precursors

The synthesis of this compound inherently involves the use of a racemic mixture of valine, containing both D- and L-enantiomers. This approach results in the formation of a diastereomeric mixture of the final tripeptide: N-(N-Glycylglycyl)-L-valine and N-(N-Glycylglycyl)-D-valine. The synthesis can be carried out using either solution-phase or solid-phase peptide synthesis (SPPS) methodologies.

In a typical solution-phase approach, protected amino acid derivatives are sequentially coupled. For instance, N-terminally protected glycylglycine (B550881) can be activated and coupled with DL-valine ester. Conversely, a protected glycine can be coupled to a protected DL-valine, followed by deprotection and coupling with another protected glycine. Common protecting groups include Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), and coupling can be facilitated by reagents like EDC/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/1-hydroxybenzotriazole). bath.ac.uk

Solid-phase peptide synthesis offers a more streamlined approach. In this method, the C-terminal amino acid, DL-valine, is first anchored to a solid support (resin). Subsequently, protected glycine residues are sequentially coupled to the resin-bound valine. Each coupling step is followed by the removal of the N-terminal protecting group to allow for the addition of the next amino acid. bath.ac.ukfrontiersin.org A study on the synthesis of neuropeptide S (NPS) analogs demonstrated the successful incorporation of a racemic valine/leucine chimeric amino acid into a peptide sequence using standard Fmoc-based SPPS. frontiersin.orgchiraltech.com This approach yielded a diastereomeric mixture of the final peptide, which could then be separated. frontiersin.orgchiraltech.com

The primary advantage of integrating a racemic precursor is the commercial availability and lower cost of DL-amino acids compared to their enantiopure counterparts. However, this necessitates a subsequent resolution step to isolate the desired stereoisomers.

Table 1: Comparison of Synthetic Approaches for Integrating Racemic Precursors

FeatureSolution-Phase SynthesisSolid-Phase Peptide Synthesis (SPPS)
Principle Stepwise coupling of protected amino acids in solution.Stepwise coupling of protected amino acids on a solid resin support.
Precursor Example Coupling of Boc-Gly-Gly-OH with H-DL-Val-OMe.Anchoring Fmoc-DL-Val-OH to Wang resin, followed by sequential coupling of Fmoc-Gly-OH.
Key Reagents Coupling agents (e.g., EDC, HOBt), protecting groups (e.g., Boc, Z).Resin (e.g., Wang, Rink amide), coupling agents (e.g., HATU, HBTU), protecting groups (e.g., Fmoc, tBu), cleavage cocktail (e.g., TFA).
Advantages Scalability, well-established for shorter peptides.Automation, ease of purification of intermediates (by filtration and washing), high yields.
Challenges Purification after each step can be laborious.Requires specialized equipment, potential for aggregation on the solid support.

Post-Synthetic Chiral Resolution Techniques for Enantiopure Derivatives

Following the synthesis of the diastereomeric mixture of this compound, resolution techniques are employed to separate the Gly-Gly-L-Val and Gly-Gly-D-Val diastereomers. High-performance liquid chromatography (HPLC) is the most common and effective method for this purpose.

Chromatographic Resolution:

Reversed-phase HPLC (RP-HPLC) is a powerful tool for separating diastereomeric peptides. biorxiv.org Since diastereomers have different physical properties, they often exhibit different retention times on a standard achiral stationary phase, such as a C18 column. A study involving the synthesis of neuropeptide S analogs with a racemic amino acid successfully separated the resulting diastereomeric mixture using RP-HPLC. frontiersin.orgchiraltech.com The separation of diastereomeric di- and tripeptides has also been demonstrated using thin-layer chromatography (TLC). chromatographyonline.com

For more challenging separations, or for the resolution of enantiomers (e.g., if a racemic protecting group was used), chiral HPLC is employed. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer. Macrocyclic glycopeptide-based CSPs, such as those with teicoplanin (e.g., Astec CHIROBIOTIC T), have proven effective for the separation of underivatized amino acids and small peptides. researchgate.net The separation of DL-valine enantiomers has been achieved on such columns. researchgate.net Chiral ligand-exchange chromatography is another effective technique for resolving racemic amino acids and small peptides. researchgate.net

Enzymatic Resolution:

Enzymatic resolution offers a highly selective alternative for obtaining enantiopure compounds. This method utilizes enzymes that stereoselectively act on one enantiomer in a racemic mixture. For instance, a hydrolase could selectively cleave the amide bond of the L-enantiomer of a protected tripeptide, allowing for the separation of the resulting products. Penicillin G acylases have been shown to be effective in the enantioselective hydrolysis of N-phenylacetylated α- and β-amino acid racemates. acs.org While direct enzymatic resolution of this compound is not widely documented, the principle has been applied to a variety of racemic amino acid derivatives and peptides, suggesting its potential applicability. nih.govnih.govnih.gov Dynamic kinetic resolution (DKR) is an advanced enzymatic method that combines enzymatic resolution with in-situ racemization of the unwanted enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. nih.gov

Table 2: Chiral Resolution Techniques for Tripeptide Derivatives

TechniquePrincipleExample ApplicationAdvantagesDisadvantages
RP-HPLC Separation of diastereomers based on differences in hydrophobicity on an achiral stationary phase.Separation of diastereomeric neuropeptide S analogs containing a racemic amino acid. frontiersin.orgchiraltech.comReadily available equipment, robust and reproducible.May not be effective for all diastereomeric pairs.
Chiral HPLC Differential interaction of enantiomers/diastereomers with a chiral stationary phase.Resolution of underivatized DL-valine on a teicoplanin-based CSP. researchgate.netHigh resolution, applicable to both enantiomers and diastereomers.CSPs can be expensive and have specific mobile phase requirements.
Enzymatic Resolution Stereoselective enzymatic transformation of one enantiomer in a racemic mixture.Kinetic resolution of racemic β-amino acid amides using lipase. nih.govHigh enantioselectivity, mild reaction conditions.Enzyme may not be available for all substrates, limited to 50% theoretical yield (unless DKR is used).

Emerging Methodologies and High-Throughput Synthesis of Tripeptide Libraries

The demand for novel peptides for various applications has driven the development of high-throughput synthesis and screening methodologies. These approaches allow for the rapid generation and evaluation of large numbers of peptides, known as peptide libraries.

High-Throughput Synthesis:

Modern peptide synthesis can be highly automated, enabling the parallel synthesis of hundreds or even thousands of peptides. hplc.eu This is particularly well-suited for creating libraries of tripeptides with the general structure Gly-Gly-Xaa, where Xaa represents a variety of different amino acids. By systematically substituting the C-terminal valine in this compound with other natural or unnatural amino acids, a library of analogs can be generated to explore structure-activity relationships.

The synthesis of such libraries is typically performed using SPPS on a microscale, often in 96-well plate formats. The "split-and-mix" synthesis strategy is a powerful combinatorial method for generating vast "one-bead, one-compound" libraries.

Emerging Methodologies:

Recent advances in peptide synthesis focus on improving efficiency, sustainability, and the ability to incorporate complex modifications. Some emerging trends applicable to the synthesis of this compound analogs include:

Microwave-Assisted Peptide Synthesis (MAPS): The use of microwave irradiation can significantly accelerate coupling and deprotection steps in SPPS, reducing synthesis time from days to hours.

Novel Coupling Reagents: The development of more efficient and less racemization-prone coupling reagents continues to be an active area of research.

Enzymatic Peptide Synthesis: The use of enzymes, such as ligases, for peptide bond formation offers high stereospecificity and operates under mild, environmentally friendly conditions. For example, enzymes have been used for the synthesis of various chiral intermediates for pharmaceuticals, sometimes starting from racemic precursors. nih.govnih.gov While not yet mainstream for routine tripeptide synthesis, this approach holds promise for future applications.

Flow Chemistry: Continuous flow synthesis is emerging as a powerful platform for peptide production, offering advantages in terms of safety, scalability, and process control.

The creation of tripeptide libraries, such as those based on the Gly-Gly-Xaa motif, allows for the rapid screening for peptides with desired biological activities or properties. For example, a combinatorial library of peptides with the sequence CH3CO-Gly-Ala-(Ser/Thr)-Xaa-His-Zaa-Lys-Phe-Leu-NH2 was synthesized to study Ni(II)-dependent peptide bond hydrolysis. nih.gov Similarly, a yeast two-hybrid system has been used to screen combinatorial random peptide libraries for specific binding interactions. biorxiv.org These high-throughput approaches are invaluable for discovering novel peptide-based molecules.

Comprehensive Spectroscopic and Advanced Analytical Characterization of N N Glycylglycyl Dl Valine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of peptides, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

High-Field 1H and 13C NMR Assignments

High-field 1H and 13C NMR spectra of N-(N-Glycylglycyl)-DL-valine, typically acquired in a solvent such as D2O, reveal distinct signals corresponding to each unique proton and carbon atom in the molecule. The chemical shifts are influenced by the electronic environment of the nuclei, which is dictated by the peptide backbone and the side chains of the constituent amino acids.

1H NMR Spectroscopy: The proton NMR spectrum exhibits characteristic signals for the α-protons of the glycine (B1666218) and valine residues, the methylene (B1212753) protons of the two glycine units, and the protons of the valine side chain. The amide protons are typically observed as broad signals and may exchange with the deuterated solvent.

13C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, with distinct resonances for the carbonyl carbons of the peptide bonds and the C-terminus, the α-carbons of each amino acid residue, the methylene carbons of the glycine units, and the carbons of the valine side chain.

Below are the anticipated 1H and 13C NMR chemical shift assignments for this compound in D2O.

Atom Predicted 1H Chemical Shift (ppm) Predicted 13C Chemical Shift (ppm)
Gly1-αCH23.8543.5
Gly1-C=O-172.8
Gly2-αCH23.9844.2
Gly2-C=O-175.1
Val-αCH4.1560.3
Val-βCH2.1831.5
Val-γCH30.95 (d)18.9
Val-γ'CH30.93 (d)18.7
Val-C=O-178.2

Note: Chemical shifts are referenced to an internal standard and can vary slightly depending on experimental conditions such as solvent, pH, and temperature. The valine methyl groups (γ and γ') are diastereotopic and thus expected to have slightly different chemical shifts.

Two-Dimensional NMR Techniques (e.g., COSY, TOCSY, HSQC, HMBC, ROESY/NOESY) for Connectivity and Spatial Proximity

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons that are typically separated by two or three bonds. For this compound, COSY would show correlations between the α-proton and β-proton of the valine residue, and between the β-proton and the γ-methyl protons of valine.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system. A cross-peak between the α-proton and the γ-methyl protons of the valine residue would be expected, confirming they belong to the same amino acid residue.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would show cross-peaks connecting each proton signal to its attached carbon, confirming the assignments made from the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. Key correlations would include those between the α-protons and the carbonyl carbons of the preceding and succeeding residues, which is instrumental in confirming the peptide sequence. For instance, the α-protons of Gly2 would show a correlation to the carbonyl carbon of Gly1.

ROESY (Rotating-frame Overhauser Effect Spectroscopy)/NOESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect through-space proximity between protons, providing insights into the peptide's conformation. For this small, flexible peptide, ROESY is often more suitable than NOESY. Expected ROE signals would include those between the α-proton of one residue and the amide proton of the subsequent residue, which helps to define the backbone conformation.

Mass Spectrometry (MS) for Molecular Mass Confirmation and Sequence Validation

Mass spectrometry is a powerful analytical technique that provides precise molecular weight information and can be used to verify the amino acid sequence of a peptide.

Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS)

Both ESI-MS and MALDI-TOF MS are soft ionization techniques that allow for the analysis of intact biomolecules like peptides.

ESI-MS: In positive ion mode ESI-MS, this compound is expected to be detected primarily as the protonated molecular ion [M+H]+ at an m/z of 232.12. Adducts with sodium [M+Na]+ (m/z 254.10) or potassium [M+K]+ (m/z 270.07) may also be observed.

MALDI-TOF MS: Similar to ESI-MS, MALDI-TOF MS would also show the protonated molecular ion [M+H]+ as the predominant peak, confirming the molecular weight of the tripeptide.

Ion Calculated m/z
[M+H]+232.1238
[M+Na]+254.1057
[M+K]+270.0757

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is employed to fragment the selected molecular ion, providing sequence-specific information. Collision-induced dissociation (CID) of the [M+H]+ ion of this compound will predominantly lead to cleavage of the peptide bonds, generating a series of b- and y-type fragment ions.

The expected fragmentation pattern allows for the confirmation of the amino acid sequence. For Gly-Gly-Val, the following key fragment ions would be anticipated:

Fragment Ion Sequence Calculated m/z
b1G58.04
b2GG115.06
y1V118.09
y2GV175.11

The presence of these characteristic b- and y-ions in the MS/MS spectrum provides definitive evidence for the sequence Gly-Gly-Val.

Chromatographic Techniques for Separation, Purity Assessment, and Quantitative Analysis

Chromatographic methods, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC), are essential for the separation of the target peptide from impurities and for its quantification.

Reversed-phase HPLC (RP-HPLC) is the most common mode of chromatography for peptide analysis. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. A gradient elution is typically employed, where the concentration of an organic solvent (e.g., acetonitrile) in the mobile phase is gradually increased.

For a relatively polar tripeptide like this compound, a typical RP-HPLC method would involve a C18 column and a mobile phase consisting of water and acetonitrile, both containing an ion-pairing agent such as trifluoroacetic acid (TFA) to improve peak shape and retention.

A representative set of HPLC conditions and the expected retention time are provided below:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 30% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 214 nm
Expected Retention Time ~10-15 minutes

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of peptides. For a small, polar tripeptide like this compound, standard reversed-phase HPLC (RP-HPLC) can be employed. However, challenges such as poor retention on non-polar stationary phases and weak UV absorbance due to the lack of a strong chromophore often necessitate specialized method development. helixchrom.comhelixchrom.comnih.govjocpr.com Method optimization typically involves adjusting mobile phase composition, pH, and temperature, or employing derivatization strategies to enhance detection and retention. helixchrom.comnih.gov

To overcome the low intrinsic UV absorbance of peptides lacking aromatic amino acids, derivatization is a common strategy to introduce a chromophoric or fluorophoric tag, significantly enhancing detection sensitivity. libretexts.orgactascientific.com This can be performed either before the sample is injected (pre-column) or after chromatographic separation (post-column).

Pre-column Derivatization: In this approach, the peptide is chemically modified before HPLC analysis. actascientific.com The primary amino group of the N-terminus (glycine in this case) is the main target for derivatization. This method is widely used due to the availability of a broad range of reagents and the high sensitivity it offers. actascientific.com However, it can sometimes lead to multiple derivative products or reagent-related interference peaks in the chromatogram. actascientific.com

Common pre-column derivatizing agents include:

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. google.comchem-soc.si

Dansyl Chloride (Dns-Cl): Reacts with primary and secondary amines to produce fluorescent derivatives. google.comacs.org

Phenyl Isothiocyanate (PITC): Reacts with primary and secondary amines to form phenylthiocarbamyl (PTC) derivatives that are UV-active. google.comchem-soc.si

9-fluorenylmethyl chloroformate (FMOC-Cl): Attaches a highly fluorescent FMOC group to primary and secondary amines. google.comchem-soc.si

Post-column Derivatization: This technique involves derivatizing the analyte after it has been separated on the HPLC column and before it reaches the detector. actascientific.com This approach eliminates the problem of multiple derivative peaks for a single analyte and is less susceptible to interference from the sample matrix. actascientific.com The primary disadvantage is the need for additional hardware (a pump for the reagent and a reaction coil) and potential band broadening. actascientific.com A classic reagent for post-column derivatization of amino acids and peptides is Ninhydrin, which reacts with primary amines to produce a distinct purple-colored product detectable by visible light absorbance. google.com

Table 1: Common Derivatization Reagents for HPLC Analysis of Peptides
ReagentMethod TypeTarget GroupDetection MethodAdvantages
o-Phthalaldehyde (OPA)Pre-columnPrimary AminesFluorescenceHigh sensitivity, rapid reaction
Dansyl Chloride (Dns-Cl)Pre-columnPrimary & Secondary AminesFluorescenceStable derivatives
Phenyl Isothiocyanate (PITC)Pre-columnPrimary & Secondary AminesUV (254 nm)Well-established (Edman chemistry)
9-fluorenylmethyl chloroformate (FMOC-Cl)Pre-columnPrimary & Secondary AminesFluorescenceHigh sensitivity
NinhydrinPost-columnPrimary AminesVisible (570 nm)Robust, avoids multiple derivative peaks

The presence of a DL-valine residue means that this compound exists as a pair of diastereomers: N-(N-Glycylglycyl)-D-valine and N-(N-Glycylglycyl)-L-valine. Separating these stereoisomers is crucial for stereochemical purity assessment. Chiral HPLC is the primary technique for this purpose. sigmaaldrich.com

Two main strategies are employed for chiral resolution by HPLC:

Direct Separation using Chiral Stationary Phases (CSPs): This is the most common approach, where the separation is achieved on a column containing a chiral selector immobilized on the support material. sigmaaldrich.com The diastereomers exhibit different affinities for the CSP, leading to different retention times. For peptides, several types of CSPs are effective:

Macrocyclic Antibiotic CSPs: Columns like CHIROBIOTIC T, based on teicoplanin, are particularly effective for separating underivatized amino acids and small peptides. sigmaaldrich.com

Zwitterionic Ion-Exchange CSPs: Cinchona alkaloid-derived phases, such as CHIRALPAK ZWIX, have demonstrated the ability to resolve peptides containing DL-amino acids, including DL-Valine. chiraltech.com

Ligand-Exchange CSPs: These columns typically use a metal ion (e.g., Cu²⁺) complexed with a chiral ligand coated on the stationary phase.

Indirect Separation via Chiral Derivatization: In this method, the peptide diastereomers are reacted with an enantiomerically pure chiral derivatizing agent to form new diastereomeric derivatives. These new compounds have different physicochemical properties and can be separated on a standard, non-chiral reversed-phase column. jst.go.jpnih.gov A widely used example is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, L-FDAA) and its analogues, which react with the N-terminal amino group of the peptide. jst.go.jpnih.gov

Table 2: Strategies for Chiral Resolution of DL-Valine Peptides
StrategyPrincipleExampleColumn Type
Direct MethodDifferential interaction with a Chiral Stationary Phase (CSP)Macrocyclic Antibiotic (e.g., Teicoplanin-based)Chiral (e.g., CHIROBIOTIC T)
Direct MethodDifferential interaction with a Chiral Stationary Phase (CSP)Zwitterionic Ion-Exchange (e.g., Cinchona alkaloid-based)Chiral (e.g., CHIRALPAK ZWIX)
Indirect MethodFormation of diastereomeric derivativesReaction with Marfey's Reagent (L-FDAA)Standard Reversed-Phase (e.g., C18)

Ion Exchange Chromatography for Amino Acid and Peptide Separation

Ion Exchange Chromatography (IEC) is a powerful technique that separates molecules based on their net charge. gilson.comnih.govwaters.com Since peptides contain ionizable groups—the N-terminal amino group and the C-terminal carboxyl group—their net charge is dependent on the pH of the mobile phase. This property makes IEC an excellent tool for the purification and analysis of this compound. waters.compolypeptide.com

The separation mechanism relies on the reversible interaction between the charged peptide and the oppositely charged functional groups of the IEC stationary phase. gilson.comphenomenex.com

Cation Exchange Chromatography (CEC): At a pH below the isoelectric point (pI) of the peptide, it will carry a net positive charge and bind to a negatively charged stationary phase (e.g., with sulfopropyl or carboxymethyl functional groups).

Anion Exchange Chromatography (AEC): At a pH above the pI, the peptide will have a net negative charge and bind to a positively charged stationary phase (e.g., with quaternary ammonium (B1175870) functional groups).

Elution is typically achieved by using a gradient of increasing ionic strength (a salt gradient, e.g., with NaCl or ammonium acetate) or by changing the pH of the mobile phase to neutralize the charge on the peptide, causing it to detach from the stationary phase. waters.comphenomenex.com IEC offers a different separation selectivity compared to RP-HPLC and is particularly useful for separating peptides with minor charge differences, such as those arising from deamidation. nih.govphenomenex.com

Gas Chromatography–Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives

Gas Chromatography (GC) is a high-resolution separation technique, but it is limited to analytes that are volatile and thermally stable. sigmaaldrich.comthermofisher.com Peptides like this compound are non-volatile due to their polar, zwitterionic nature and strong intermolecular hydrogen bonding. Therefore, chemical derivatization is mandatory to make them suitable for GC analysis. sigmaaldrich.comthermofisher.com

The goal of derivatization is to mask the polar functional groups (the free amine and carboxylic acid) to reduce polarity and increase volatility. sigmaaldrich.com Common derivatization procedures for GC-MS analysis of amino acids and small peptides include:

Silylation: This is a very common technique where active hydrogens on -NH₂ and -COOH groups are replaced with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comresearchgate.net Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used. sigmaaldrich.comthermofisher.comresearchgate.net TBDMS derivatives are often preferred due to their greater stability compared to TMS derivatives. sigmaaldrich.com

Acylation/Esterification: This two-step process involves esterifying the carboxyl group (e.g., with methanol (B129727) or heptafluorobutanol) followed by acylation of the amino group (e.g., with pentafluoropropionic anhydride). nih.gov

Once derivatized, the volatile peptide can be separated on a GC column and detected by a mass spectrometer (MS). dss.go.th The MS provides not only quantification but also structural information based on the characteristic fragmentation patterns of the derivative. For instance, TBDMS derivatives often show specific neutral losses, such as the loss of a methyl group (M-15) or a tert-butyl group (M-57), which aids in compound identification. sigmaaldrich.com

Vibrational Spectroscopy for Amide Bond Characterization and Conformational Signatures

Vibrational spectroscopy techniques, such as Infrared (IR) spectroscopy, are powerful non-destructive methods for probing the structure of peptides. They provide detailed information about the peptide backbone conformation, hydrogen bonding, and the vibrations of specific functional groups. acs.org

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. For a peptide like this compound, the most informative regions of the IR spectrum are those corresponding to the vibrations of the amide bonds that form the peptide backbone. researchgate.net These characteristic bands are sensitive to the local chemical environment, secondary structure, and hydrogen-bonding patterns. researchgate.netaip.org

The principal amide bands used for peptide characterization are:

Amide A: Found around 3280-3300 cm⁻¹, this band is primarily due to the N-H stretching vibration. researchgate.net Its frequency is highly sensitive to the strength of hydrogen bonds; a lower frequency typically indicates stronger H-bonding. researchgate.net

Amide I: Occurring in the 1600-1700 cm⁻¹ region, this is the most intense and useful band for analyzing peptide secondary structure. It arises mainly from the C=O stretching vibration of the amide backbone (~80%) with a small contribution from C-N stretching. The exact position of this band is highly correlated with the peptide's conformation.

Amide II: Located between 1510 and 1580 cm⁻¹, this band originates from a combination of the in-plane N-H bending and C-N stretching vibrations. researchgate.net

For a small and flexible tripeptide like this compound, which is unlikely to form stable secondary structures like α-helices or β-sheets in solution, the Amide I band would be expected to appear in the region typical for a random coil or disordered conformation (around 1640-1655 cm⁻¹).

Table 3: Characteristic Infrared Amide Bands for Peptide Analysis
Amide BandApproximate Frequency (cm⁻¹)Primary Vibrational ModeStructural Information
Amide A3280 - 3300N-H StretchHydrogen Bond Strength
Amide I1600 - 1700C=O StretchSecondary Structure (α-helix, β-sheet, random coil)
Amide II1510 - 1580N-H Bend + C-N StretchConformation, Hydrogen Bonding

Raman Spectroscopy Applications

Raman spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule, offering insights into its molecular structure, conformation, and chemical environment. For a tripeptide like this compound, the Raman spectrum can be divided into several key regions, each corresponding to specific vibrational motions of the peptide backbone and the amino acid side chains.

The analysis of the Raman spectrum of this compound would focus on several characteristic bands:

Amide Bands: These are the most prominent features in the Raman spectra of peptides and proteins. The Amide I band (typically 1640-1680 cm⁻¹) is primarily associated with the C=O stretching vibration of the peptide bond and is highly sensitive to the secondary structure of the peptide backbone. The Amide III band (around 1230-1300 cm⁻¹) arises from a complex mixture of N-H in-plane bending and C-N stretching vibrations and is also conformationally sensitive.

Side Chain Vibrations: The Raman spectrum will also exhibit bands corresponding to the vibrational modes of the valine side chain. These include C-H bending and stretching modes of the isopropyl group. The analysis of these bands can provide information about the local environment and conformation of the valine residue.

In the absence of a direct experimental spectrum for this compound, the following table presents typical Raman band assignments for related peptides, such as triglycine (B1329560) and valine-containing peptides, which can be used to approximate the expected spectral features of this compound. umich.eduumich.edu

Raman Shift (cm⁻¹)Vibrational AssignmentSignificance
~1670Amide I (C=O stretch)Sensitive to the peptide backbone conformation (e.g., β-sheet, random coil).
~1450CH₂ ScissoringCharacteristic of the glycine residues.
~1415COO⁻ Symmetric StretchIndicates the presence of the C-terminal carboxylate group.
~1330CH₂ WaggingAssociated with the glycine residues.
~1270Amide III (C-N stretch, N-H bend)Provides complementary information to the Amide I band regarding the peptide's secondary structure.
~900C-C StretchRelated to the peptide backbone and the valine side chain.

This table is illustrative and based on data from similar peptide structures. Actual peak positions for this compound may vary.

Capillary Electrophoresis (CE) for High-Resolution Peptide Analysis

Capillary electrophoresis (CE) is a highly efficient separation technique that is well-suited for the analysis of peptides like this compound. CE methods separate molecules based on their charge-to-size ratio in a narrow capillary filled with an electrolyte solution under the influence of a high electric field. This technique offers several advantages for peptide analysis, including high resolution, short analysis times, and minimal sample consumption.

Different modes of capillary electrophoresis can be employed for the analysis of this compound:

Capillary Zone Electrophoresis (CZE): This is the most common form of CE, where the separation is based on the differential migration of analytes in a uniform buffer solution. The migration time of this compound would depend on its net charge at a given pH of the background electrolyte and its hydrodynamic radius.

Capillary Isoelectric Focusing (CIEF): This technique separates amphoteric molecules like peptides based on their isoelectric point (pI). A pH gradient is established within the capillary, and under the applied electric field, this compound would migrate to the point in the pH gradient where its net charge is zero.

Micellar Electrokinetic Chromatography (MEKC): In MEKC, surfactants are added to the buffer to form micelles. This technique can be used to separate neutral and charged peptides based on their partitioning between the micelles and the surrounding aqueous buffer.

Capillary Electrophoresis-Mass Spectrometry (CE-MS): Coupling CE with mass spectrometry provides a powerful tool for the identification and characterization of peptides. CE provides high-resolution separation, while MS offers accurate mass determination and structural information through fragmentation analysis. This combination would be ideal for the unambiguous identification of this compound in complex mixtures.

The separation of this compound by CE would be influenced by several experimental parameters, including the pH and composition of the background electrolyte, the applied voltage, and the capillary temperature. Optimization of these parameters is crucial for achieving high-resolution separation from other components in a sample.

The following table provides a hypothetical example of the effect of pH on the electrophoretic mobility of this compound, based on the expected pKa values of its ionizable groups.

pH of Background ElectrolyteExpected Net Charge of this compoundExpected Migration Direction
2.0PositiveTowards the Cathode
7.0Near Neutral (Zwitterionic)Slow Migration
10.0NegativeTowards the Anode

This table is a theoretical representation. Actual migration behavior will depend on the specific experimental conditions.

Advanced Conformational Analysis and Molecular Dynamics of N N Glycylglycyl Dl Valine

Theoretical Frameworks for Conformational Space Exploration in Short Peptides

The conformational space of a peptide is the collection of all possible three-dimensional arrangements of its atoms. For a molecule like N-(N-Glycylglycyl)-DL-valine, with multiple rotatable bonds, this space is vast. Theoretical frameworks are essential to navigate this high-dimensional energy landscape and identify low-energy, stable conformations.

Comprehensive Conformational Search Algorithms

Exploring the entire conformational space of a peptide to find the global energy minimum is a significant computational challenge. Various algorithms have been developed to tackle this, each with distinct strategies for sampling conformations. nih.gov

Systematic Search: This method involves systematically rotating each dihedral angle of the peptide by a defined increment. While thorough, its computational cost increases exponentially with the number of rotatable bonds, making it feasible only for small molecules. For this compound, a systematic search would provide a comprehensive map of all possible backbone and side-chain orientations.

Monte Carlo (MC) Methods: These algorithms explore the conformational space by making random changes to the peptide's structure. nih.gov A new conformation is accepted or rejected based on a criterion, such as the Metropolis criterion, which considers the change in energy and the system's temperature. nih.gov This stochastic approach allows for a broader and often more efficient exploration of the energy landscape compared to systematic searches. nih.govnih.gov

Genetic Algorithms and Tree Search: Inspired by natural evolution, genetic algorithms use concepts like "mutation" and "crossover" on a population of conformations to evolve towards lower-energy states. Similarly, methods like Monte Carlo tree search can be employed to iteratively select and optimize subsets of conformational variables.

Algorithm Type Search Strategy Advantages Disadvantages
Systematic SearchIncremental rotation of all defined dihedral angles.Exhaustive, guarantees finding the global minimum within the defined grid.Computationally expensive, impractical for larger peptides.
Monte CarloRandom changes to atomic coordinates or dihedral angles.Efficiently samples a large conformational space, can overcome small energy barriers.May not find the global minimum, convergence can be slow.
Genetic AlgorithmEvolves a population of conformations using mutation and crossover.Effective at exploring complex, multi-minima energy landscapes.Requires careful tuning of parameters (population size, mutation rate).

Ramachandran Plot Interpretation for Glycine (B1666218) and Valine Residues within the Tripeptide

The Ramachandran plot is a fundamental tool for visualizing the sterically allowed regions for the backbone dihedral angles, phi (φ) and psi (ψ), of amino acid residues. wikipedia.orgproteopedia.org The specific amino acid residue significantly influences the shape and size of these allowed regions due to the steric hindrance imposed by its side chain. nih.gov

Glycine: Lacking a Cβ atom, glycine has only a hydrogen atom as its side chain. wikipedia.org This minimal steric bulk allows for a much larger range of allowed φ and ψ angles compared to other amino acids. wikipedia.orgproteopedia.org Consequently, glycine residues can adopt conformations that are forbidden for other amino acids, often found in tight turns and flexible regions of peptides. youtube.com Its Ramachandran plot shows significant allowed regions in all four quadrants. quora.com

Valine: In contrast, the valine side chain is a bulky, branched isopropyl group. This creates significant steric clashes with the peptide backbone, severely restricting the permissible φ and ψ angles. nih.gov The allowed regions for valine on the Ramachandran plot are therefore much smaller and more constrained, primarily to the β-sheet and right-handed α-helical regions. nih.gov

Secondary Structure Typical φ Angle Range (°) Typical ψ Angle Range (°)
Right-handed α-helix-150 to -50-70 to -30
β-sheet (Parallel)-140 to -110+110 to +135
β-sheet (Antiparallel)-150 to -100+90 to +150
Left-handed α-helix+50 to +100+30 to +80
β-turnVaries significantlyVaries significantly

Computational Chemistry Approaches to Peptide Conformation

Computational chemistry provides a powerful lens through which to examine peptide structures at an atomic level. Different methods offer a trade-off between computational cost and accuracy, allowing for a multi-faceted approach to understanding conformational preferences.

Molecular Mechanics (MM) and Force Field (e.g., Consistent Force Field, CFF) Calculations for Energy Minima

Molecular Mechanics (MM) is a computational method that uses classical physics to model the potential energy of a molecular system. The energy is calculated using a force field , which is a set of empirical potential energy functions and associated parameters that describe the interactions between atoms, including bond stretching, angle bending, torsional rotations, and non-bonded van der Waals and electrostatic interactions. wustl.edu

Commonly used force fields for peptide and protein simulations include AMBER, CHARMM, and GROMOS. researchgate.netnih.govnih.gov The Consistent Force Field (CFF) is an early and influential example, designed to consistently reproduce various experimental data such as conformations, vibrational spectra, and enthalpies from a single set of energy functions. youtube.com By calculating the potential energy for a given conformation, MM methods can be used in conjunction with optimization algorithms to locate energy minima on the potential energy surface, which correspond to stable 3D structures of the peptide. youtube.com

Force Field Family Typical Atom Representation Primary Application Area
AMBER (Assisted Model Building with Energy Refinement)All-atomProteins and Nucleic Acids
CHARMM (Chemistry at HARvard Molecular Mechanics)All-atomProteins, Lipids, Small Molecules researchgate.net
GROMOS (Groningen Molecular Simulation)United-atom (non-polar hydrogens merged)General Biomolecular Simulation
CFF (Consistent Force Field)All-atomPeptides, Organic Molecules

Molecular Dynamics (MD) Simulations for Ensemble Conformations and Flexibility

While MM and QC calculations can identify static, low-energy structures, peptides in solution are dynamic entities that constantly fluctuate and sample a range of conformations. Molecular Dynamics (MD) simulations model this behavior by numerically solving Newton's equations of motion for every atom in the system over time. longdom.org This generates a trajectory that provides a detailed picture of the peptide's flexibility, conformational transitions, and thermodynamic properties. longdom.orgyoutube.com

An MD simulation of this compound in an explicit water solvent would allow for the analysis of:

Conformational Stability: Monitored using the Root Mean Square Deviation (RMSD) from a starting structure. Stable systems exhibit low, plateauing RMSD values. researchgate.netescholarship.org

Flexibility: The Root Mean Square Fluctuation (RMSF) of each atom reveals which parts of the peptide are most mobile.

Ensemble of Conformations: The trajectory provides a statistical ensemble of structures, giving insight into the most probable conformations and the free energy landscape of the peptide.

Parameter Description Simulation Software Force Field Solvent Model Simulation Time Temperature Pressure
Starting StructureEnergy-minimized conformationGROMACS, AMBER, CHARMMAMBER99SB, CHARMM36TIP3P, TIP4P-Ew100-500 ns300 K1 bar
Analysis MetricsRMSD, Rg, RMSF, Hydrogen BondsVMD, PyMOL, GROMACS tools

This multi-faceted computational approach, combining conformational searches, quantum chemistry, and molecular dynamics, provides a comprehensive framework for understanding the complex structural and dynamic behavior of the this compound tripeptide.

Experimental Techniques for Conformational Probing

Experimental methods are indispensable for characterizing the ensemble of conformations that this compound adopts in solution. Techniques such as Circular Dichroism (CD) spectroscopy and Nuclear Magnetic Resonance (NMR) provide critical insights into the peptide's secondary structure propensities and dynamic behavior.

Circular Dichroism (CD) spectroscopy is a powerful technique for rapidly assessing the secondary structure of peptides and proteins in solution by measuring the differential absorption of left and right circularly polarized light. mdpi.com For a short and flexible tripeptide like this compound, which lacks the length to form stable, canonical secondary structures like α-helices or β-sheets, the CD spectrum is expected to be dominated by contributions from unordered conformations or Polyproline II (PPII)-type structures. nih.gov

The characteristic CD spectrum for a random coil peptide features a single, strong negative band near 197 nm. mdpi.com The PPII conformation, an extended left-handed helix common in unfolded peptides and collagen, also shows a strong negative band between 190-200 nm but is often accompanied by a weak positive band around 220 nm. nih.gov The precise position and intensity of these bands can be modulated by factors such as solvent, temperature, and pH. nih.gov Given its composition, the spectrum of this compound would likely represent a population-weighted average of various extended and turn-like conformations.

Table 1: Characteristic Far-UV CD Spectral Features for Common Peptide Secondary Structures

Secondary Structure Positive Peak(s) (nm) Negative Peak(s) (nm)
α-Helix ~192 ~208, ~222
β-Sheet ~195 ~215
Random Coil ~212 ~197

| Polyproline II (PPII) | ~220 | ~190-200 |

This table provides context for the types of structures CD spectroscopy can identify.

Solution Nuclear Magnetic Resonance (NMR) spectroscopy offers unparalleled atomic-level detail on peptide conformation and dynamics. nih.gov For this compound, a key feature in the NMR spectrum would be the presence of two distinct sets of signals corresponding to the two diastereomers: Gly-Gly-L-Val and Gly-Gly-D-Val.

Chemical Shifts: The chemical shift of a nucleus (e.g., ¹H, ¹³C, ¹⁵N) is highly sensitive to its local electronic environment. Consequently, the protons and carbons of the L-valine residue and its neighboring glycine will have slightly different chemical shifts compared to those of the D-valine diastereomer due to their different spatial arrangements. nih.gov

Coupling Constants: Three-bond scalar couplings (³J-couplings), such as the coupling between the amide proton and the α-proton (³J(HN,Hα)), provide information about the backbone dihedral angle φ through the Karplus equation. Different average φ angles in the L-Val and D-Val diastereomers would result in different coupling constants.

Nuclear Overhauser Effects (NOEs): NOEs identify protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation. Comparing the NOE patterns for the two diastereomers can reveal differences in their folded states and side-chain orientations. For instance, the spatial proximity of the valine side chain protons to the glycine backbone protons would likely differ between the L- and D-forms.

Table 2: Representative ¹H NMR Chemical Shift Data for Diastereomers in Solution

Residue Proton Expected Shift (Gly-Gly-L-Val) (ppm) Expected Shift (Gly-Gly-D-Val) (ppm)
Glycine-1 3.95 - 4.10 3.95 - 4.10
Glycine-2 3.90 - 4.05 3.92 - 4.07
Valine-3 4.15 - 4.25 4.18 - 4.28
Valine-3 2.10 - 2.25 2.15 - 2.30

| Valine-3 | γ-CH₃ | 0.90 - 1.05 | 0.92 - 1.07 |

Note: This table is illustrative, showing hypothetical but realistic distinct chemical shifts for the two diastereomers based on the principle that diastereomers are chemically distinct species.

Stereochemical Influence of DL-Valine on Tripeptide Conformation and Diastereomeric Effects

The incorporation of a racemic DL-valine at the C-terminus results in a sample containing two distinct molecular entities, Gly-Gly-L-Val and Gly-Gly-D-Val. nih.gov These diastereomers possess different physicochemical properties, which allows them to be separated by techniques like chiral chromatography. nih.govnih.gov

The stereochemistry at the valine α-carbon acts as a critical determinant of the local peptide backbone conformation. The L- and D-amino acids have intrinsically different preferences for regions of the Ramachandran plot. The introduction of a D-amino acid can significantly alter the conformational landscape, potentially stabilizing turns or bends that are less favorable in all-L peptides. pnas.org This change in chirality can impact biological activity and resistance to proteolysis. mdpi.com

For this compound, the steric bulk of the valine side chain will influence the rotational freedom of the preceding glycine residues. The L-valine diastereomer will favor conformational states typical for L-amino acids, while the D-valine diastereomer will adopt a mirror-image conformation. This leads to two distinct ensembles of structures in solution, each with its own set of preferred dihedral angles and intramolecular interactions. The functional impact of such isomerization can be profound, in some cases altering receptor selectivity and biological signaling pathways. pnas.org

Table 3: Comparison of Expected Properties of this compound Diastereomers

Property Gly-Gly-L-Val Gly-Gly-D-Val
Chirality at Residue 3 L-configuration D-configuration
Physicochemical Properties Distinct from D-diastereomer Distinct from L-diastereomer
NMR Spectrum Unique set of signals Unique set of signals, distinguishable from L-form
Chromatographic Retention Different retention time on a chiral column Different retention time on a chiral column

| Preferred Backbone Conformation | Favors regions of Ramachandran space typical for L-peptides | Favors mirror-image regions of Ramachandran space |

Impact of Solvent Environment on Conformational Landscape and Stability

The conformational preferences of a flexible peptide like this compound are highly dependent on the solvent environment. The interplay between intra-peptide hydrogen bonds and interactions between the peptide and solvent molecules shapes the conformational equilibrium. aps.org

In aqueous solutions, the polar water molecules can form hydrogen bonds with the peptide backbone's amide and carbonyl groups. This solvation stabilizes extended conformations, such as the PPII structure, where the backbone is more exposed to the solvent. aps.org

In contrast, less polar solvents, like methanol (B129727) or trifluoroethanol, are less effective at hydrating the peptide backbone. This can shift the conformational equilibrium towards more compact structures that are stabilized by internal hydrogen bonds (e.g., γ- or β-turns). The solvent can therefore be used as a tool to modulate and study different conformational states of the peptide. For this compound, changing the solvent would alter the population distribution of conformers for both the L- and D-diastereomers, providing further insight into their intrinsic structural propensities. aps.org

Investigation of Biochemical Interactions and Mechanistic Insights into Potential Biological Roles of N N Glycylglycyl Dl Valine

Enzymatic Substrate Specificity and Catalytic Mechanisms

The susceptibility of N-(N-Glycylglycyl)-DL-valine to enzymatic hydrolysis and its potential role as a substrate or inhibitor in specific enzyme systems are critical to understanding its biological activity.

Susceptibility to Hydrolysis by Aminopeptidases, Endopeptidases, and Dipeptidases

The enzymatic breakdown of peptides is a fundamental biological process. The structure of this compound, a tripeptide, suggests it could be a substrate for various peptidases.

Aminopeptidases: These enzymes cleave amino acids from the N-terminus of proteins or peptides. stanford.edu Aminopeptidases are involved in numerous cellular functions, including protein maturation and degradation. stanford.edu Studies on various aminopeptidases have shown they can hydrolyze a wide range of substrates. nih.govplos.org For instance, Aminopeptidase (B13392206) Y from Saccharomyces cerevisiae can hydrolyze various amino acid-4-methylcoumaryl-7-amides. nih.gov Given their broad specificity, it is plausible that an aminopeptidase could hydrolyze the N-terminal glycyl residue from this compound.

Endopeptidases: These enzymes cleave peptide bonds within a polypeptide chain, typically at specific amino acid sequences. ebi.ac.uk The internal glycyl-glycine bond of this compound could be a target for an endopeptidase. The efficiency of hydrolysis would depend on the specific recognition sequence of the enzyme.

Dipeptidases: These enzymes hydrolyze dipeptides into their constituent amino acids. While this compound is a tripeptide, the action of an aminopeptidase would yield glycyl-DL-valine, a dipeptide that could then be a substrate for a dipeptidase. For example, glycyl-L-leucine is a known substrate for glycyl-leucine dipeptidase. medchemexpress.com

The rate and extent of hydrolysis of this compound by these enzymes would be influenced by factors such as pH, temperature, and the presence of cofactors. nih.gov

Potential as a Substrate or Inhibitor in Specific Enzyme Systems (e.g., Dipeptidyl Peptidases, DPP IV)

Dipeptidyl peptidase IV (DPP-IV) is a serine protease that specifically cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides. researchgate.netoatext.comnih.gov

Given that the penultimate residue in this compound is glycine (B1666218) and not proline or alanine, it is unlikely to be a direct substrate for DPP-IV. nih.gov DPP-IV's substrate-binding pocket is specifically adapted to accommodate proline at the P1' position. researchgate.net However, the broader family of dipeptidyl peptidases includes enzymes with different specificities. For example, dipeptidyl-aminopeptidase II can cleave Lys-Ala-MCA. peptide.co.jp

While not a typical substrate, it is conceivable that this compound could act as a competitive inhibitor of DPP-IV or other peptidases. Inhibition would depend on its ability to bind to the enzyme's active site without being cleaved, thereby blocking access to the natural substrate. oatext.com The development of synthetic peptide-based inhibitors is a common strategy in drug design. acs.org

Non-Enzymatic Interactions with Biologically Relevant Molecules

Beyond enzymatic reactions, the chemical properties of this compound allow for various non-enzymatic interactions with biologically important molecules.

Coordination Chemistry with Metal Ions and Metal Complexes (e.g., Au(III), Platinum/Tungsten Ferrocyanides)

The peptide backbone and the amino and carboxyl termini of this compound provide potential coordination sites for metal ions. researchgate.netnih.gov

Au(III) Complexes: Gold(III) complexes are known to interact with peptides and proteins. unibo.itresearchgate.netpsu.edu The coordination can occur through the N-terminal amine, deprotonated amide nitrogens, and the C-terminal carboxylate group. researchgate.netrsc.org For example, Au(III) forms stable square-planar complexes with tripeptides like glycylglycyl-L-histidine. rsc.org The interaction of Au(III) with this compound would likely involve similar coordination, potentially leading to the formation of a stable complex. The valine side chain, being a non-polar alkyl group, is less likely to be directly involved in coordination compared to residues with functional groups like histidine or cysteine. unibo.it

Other Metal Ions: Other metal ions, such as those from alkali metals, can also coordinate with amino acids like valine. nih.gov The coordination mode can vary depending on the metal ion; for instance, Li+ and Na+ tend to coordinate to the nitrogen and carbonyl oxygen, while K+ may coordinate to both oxygens. nih.gov The formation of complexes with divalent cations like Ni(II), Cu(II), and Zn(II) with L-valine has also been studied, where binding occurs through the amine and carboxylate groups. researchgate.net It is reasonable to expect similar interactions with the terminal groups of this compound.

Table 1: Potential Metal Ion Coordination Sites in this compound

Potential Ligand GroupMetal Ion InteractionReference
N-terminal Amine GroupCoordination with various metal ions including Au(III). researchgate.netrsc.org researchgate.netrsc.org
Peptide Bond Amide NitrogensCan be deprotonated to coordinate with metal ions like Au(III) and Pd(II). rsc.org rsc.org
C-terminal Carboxylate GroupCan coordinate with various metal ions. researchgate.netresearchgate.net researchgate.netresearchgate.net
Valine Side ChainGenerally non-coordinating due to its alkyl nature.

This table is generated based on known interactions of similar peptides and amino acids and represents potential, not definitively proven, interactions for this compound.

Interactions with Cell-Mimetic Systems (e.g., Micelles, Vesicles, Membranes)

The interaction of peptides with lipid membranes is a crucial aspect of many biological processes. mdpi.com These interactions can be studied using model systems like micelles and vesicles. nih.govrsc.org

Micelles: The presence of amino acids and peptides can influence the formation and properties of micelles. acs.orgresearchgate.net For instance, glycine has been shown to affect the critical micelle concentration (CMC) of surfactants. acs.org The interaction of this compound with micelles would depend on the nature of the surfactant and the peptide's ability to partition between the aqueous phase and the micellar interface or core. Studies with short glycine peptides have shown they tend to associate with the interface of reverse micelles. nih.gov

Table 2: Investigated Interactions of Peptides with Cell-Mimetic Systems

SystemPeptide/Amino AcidObserved InteractionReference
Reverse MicellesGlycine and short glycine peptidesAssociation with the interface and bulk water pool. nih.gov nih.gov
Lipid Vesiclesα-SynucleinPreferential binding to smaller vesicles facilitated by lipid packing defects. nih.gov nih.gov
Lipid MonolayersALY and azoALY peptidesPenetration of phospholipid monolayers. mdpi.com mdpi.com

This table provides examples of peptide-membrane interactions to contextualize the potential behavior of this compound.

Molecular Recognition Studies with Proteins and Other Macromolecules

The ability of this compound to be recognized by and bind to larger biomolecules is key to its potential biological roles.

Protein Binding: The binding of small peptides to proteins is fundamental to many signaling pathways and regulatory mechanisms. The interaction is governed by a combination of forces including hydrogen bonding, electrostatic interactions, and hydrophobic interactions. nih.gov The propyl group of the valine residue in this compound could participate in hydrophobic interactions with non-polar pockets on a protein surface. nih.gov The peptide backbone can form hydrogen bonds with the protein. The specificity of binding would be determined by the shape and chemical complementarity of the binding site.

Interactions with other Macromolecules: Besides proteins, peptides can interact with other macromolecules such as nucleic acids and polysaccharides. For example, some gold complexes with peptide-like ligands have been shown to interact with DNA. psu.edu While direct interaction of this compound with DNA is less likely due to its small size and lack of a significant positive charge, its metal complexes could potentially exhibit such interactions.

The study of these molecular recognition events often employs techniques like native mass spectrometry, which can detect weak, non-covalent interactions between proteins and their ligands. nih.gov

Computational Prediction of Bioactivity and Structure-Activity Relationships (SAR)

Computational methods serve as powerful tools in modern drug discovery and biochemical research, enabling the prediction of biological activity and the elucidation of structure-activity relationships (SAR) before undertaking costly and time-consuming experimental studies. nih.govnih.gov For peptides like this compound, these in silico approaches can provide critical insights into potential biological targets and mechanisms of action.

In QSAR studies of tripeptides, the structure is converted into a set of numerical values known as molecular descriptors. nih.gov These can include descriptors for individual amino acids (e.g., hydrophobicity, polarity, size, electronic properties) and for the entire peptide (e.g., molecular weight, topological indices). nih.govmdpi.com By applying statistical methods like multiple linear regression (MLR) or machine learning algorithms like random forest, models are built to predict the activity of new or untested peptides. nih.govmdpi.com

While specific QSAR models for this compound are not publicly documented, we can conceptualize a model for predicting a hypothetical bioactivity, such as antioxidant potential. nih.gov A QSAR model for antioxidant tripeptides could be developed using a dataset of known antioxidant peptides, with their activities measured by assays like the ferric-reducing antioxidant power (FRAP) assay. nih.gov The model's reliability is often assessed by its coefficient of determination (R²) and its predictive power by a cross-validated coefficient of determination (Q²). nih.govresearchgate.net For instance, studies on antioxidant tripeptides have shown that integrating various amino acid descriptors can significantly improve the predictive performance of QSAR models. nih.gov

Table 1: Hypothetical QSAR Model for Antioxidant Activity of Gly-Gly-X Tripeptides

This interactive table presents a hypothetical QSAR model predicting the antioxidant activity of tripeptides with the sequence Gly-Gly-X, where X is a variable amino acid. The model is based on key molecular descriptors.

Tripeptide SequenceMolecular Weight (Da)Hydrophobicity (GRAVY Index)Predicted Antioxidant Activity (IC₅₀, µM)
Gly-Gly-Gly189.17-0.400150.5
Gly-Gly-Ala203.20-0.033125.2
Gly-Gly-Val 231.25 0.567 98.7
Gly-Gly-Leu245.280.86785.4
Gly-Gly-Ile245.281.10082.1
Gly-Gly-Trp318.33-0.06745.9

Note: Data are hypothetical and for illustrative purposes only.

In silico screening and molecular docking are computational techniques used to predict how a small molecule, or ligand, such as this compound, binds to a macromolecular target, typically a protein. nih.govyoutube.com This process involves generating a three-dimensional model of the target protein and then computationally "docking" the ligand into the protein's binding site to predict the preferred binding orientation and affinity. youtube.com

The process begins with identifying a potential protein target. For a tripeptide, likely targets could include peptide transporters (like PepT1), peptidases, or various receptors. nih.govplos.org The three-dimensional structures of both the ligand and the protein are prepared, and a docking algorithm then samples numerous possible binding poses of the ligand within the target's active site. youtube.com Each pose is evaluated using a scoring function, which estimates the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). youtube.com Lower binding energies typically indicate more favorable interactions.

The predicted binding affinity is a critical parameter, and various advanced computational methods, including those using deep learning and graph neural networks, have been developed to improve prediction accuracy. nih.govbohrium.commdpi.com These models can achieve high Pearson correlation coefficients (often >0.8) between predicted and experimentally determined binding affinities. nih.gov Molecular dynamics simulations can further refine docking results by simulating the physical movements of the atoms in the complex over time, providing insights into the stability of the predicted interactions. nih.govnih.gov

Table 2: Hypothetical Docking Study of this compound Against Potential Protein Targets

This interactive table shows the predicted binding affinities and key interacting residues from a hypothetical molecular docking study of this compound with several biologically relevant protein targets.

Protein TargetPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Dipeptidyl Peptidase IV (DPP-IV)1PFQ-7.2Arg125, Tyr662, Glu205
PepT1 Transporter (model)N/A-6.8Lys121, Tyr58, Asp301
Angiotensin-Converting Enzyme (ACE)1O8A-8.1His383, Ala354, Tyr523
Valine Aminotransferase3G7T-5.9Lys258, Arg390

Note: Data are hypothetical and for illustrative purposes only. Binding affinities and interacting residues are representative examples.

Integration and Metabolism within Amino Acid and Peptide Pathways

The metabolic fate of this compound is intrinsically linked to the cellular pathways responsible for peptide and amino acid processing. Upon entering a biological system, the tripeptide is subject to enzymatic degradation and its constituent amino acids are integrated into central metabolism.

This compound serves as a delivery vehicle for the essential branched-chain amino acid (BCAA) valine. nih.govmdpi.com The primary metabolic event is the hydrolysis of its peptide bonds, releasing two molecules of glycine and one molecule of valine. tum.de The released L-valine can then enter the body's amino acid pool to be used in anabolic or catabolic processes. mdpi.com

In anabolism, L-valine is a fundamental building block for the synthesis of new proteins throughout the body, particularly in muscle tissue. mdpi.comjaypeedigital.com

In catabolism, L-valine is broken down for energy. mdpi.com This process is initiated by a transamination reaction, catalyzed by branched-chain aminotransferase (BCAT), to form α-ketoisovalerate. mdpi.com This is followed by oxidative decarboxylation via the branched-chain α-keto acid dehydrogenase (BCKDH) complex. mdpi.com Subsequent enzymatic steps convert the molecule into propionyl-CoA, which is then converted to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle. mdpi.com The intact tripeptide itself is not known to be a direct regulator of these pathways but rather acts as a substrate source.

The nomenclature "this compound" indicates that the glycylglycyl moiety is attached to the amino-terminal (N-terminal) nitrogen of valine. This compound is a standard peptide and should not be confused with N-acetylated peptides. N-acetylation is a distinct modification where an acetyl group (-COCH₃) is added to the N-terminal amino group of a protein or peptide, a reaction catalyzed by N-acetyltransferases (NATs). creative-proteomics.comunil.ch

While this compound is not an N-acetylated substrate, its processing relies on the cell's general machinery for peptide degradation. tum.de This includes various peptidases, such as aminopeptidases, that sequentially cleave amino acids from the N-terminus, and di- or tripeptidases that can hydrolyze small peptides. tum.denih.gov

Pathways that process N-acetylated compounds, such as those involving acyl-peptide hydrolases, are specialized for cleaving N-terminally modified peptides. mdpi.com These pathways are crucial for the degradation of proteins that have undergone N-acetylation, a common modification in eukaryotes that influences protein stability and function. unil.chresearchgate.net

The complete hydrolytic degradation of this compound yields three constituent amino acids: two molecules of glycine and one molecule of DL-valine. tum.dejaypeedigital.com Each of these products has distinct and well-characterized metabolic fates.

Glycine : As a non-essential amino acid, glycine is highly versatile. It is incorporated into new proteins, serves as a precursor for the synthesis of other crucial biomolecules like glutathione (B108866), porphyrins (the core of heme), and purines (for DNA/RNA), and can be converted to another amino acid, serine. jaypeedigital.com Glycine can also be catabolized for energy through the glycine cleavage system. mdpi.com

DL-Valine : The "DL" designation indicates a racemic mixture of both the L- and D-enantiomers of valine.

L-Valine : This is the biologically active, proteinogenic form. Its fate is as described in section 5.4.1, being used for protein synthesis or catabolized to succinyl-CoA. mdpi.com

D-Valine : This enantiomer is not incorporated into mammalian proteins. jaypeedigital.com It is primarily metabolized in the liver and kidneys by the enzyme D-amino acid oxidase (DAO). This enzyme converts D-valine into its corresponding α-keto acid (α-ketoisovalerate), the same intermediate produced in the first step of L-valine catabolism. mdpi.com This α-keto acid can then enter the main catabolic pathway, ultimately being converted to succinyl-CoA for energy production. mdpi.com

Table 3: Degradation Products of this compound and Their Metabolic Fates

This interactive table summarizes the products resulting from the complete hydrolysis of the tripeptide and outlines their primary roles and metabolic pathways.

Degradation ProductTypePrimary Anabolic Fate(s)Primary Catabolic Pathway(s)Key Metabolic Intermediates
GlycineNon-essential Amino AcidProtein synthesis; Glutathione, Porphyrin, Purine synthesisGlycine Cleavage SystemSerine, CO₂, NH₄⁺
L-ValineEssential Amino AcidProtein synthesisTransamination & Oxidationα-Ketoisovalerate, Succinyl-CoA
D-ValineNon-proteinogenic Amino AcidNone in mammalsD-Amino Acid Oxidase pathwayα-Ketoisovalerate

Advanced Methodological Frameworks and Future Research Directions

Experimental Design Methodologies for Peptide Research

The effective investigation of peptides like N-(N-Glycylglycyl)-DL-valine necessitates robust experimental design. Modern approaches are moving beyond traditional single-variable experiments to more holistic and efficient strategies.

Combinatorial and Library-Based Approaches: A significant advancement lies in the use of combinatorial chemistry to generate large libraries of peptides. researchgate.net This allows for the high-throughput screening of numerous peptide variations to identify those with desired properties. For instance, a "bottom-up" approach to peptide library design can create simplified, yet maximally diverse, libraries, facilitating the identification of key components by techniques like mass spectrometry. researchgate.net This strategy enables a more informed and targeted exploration of the vast sequence space. researchgate.net

Design of Experiments (DoE): DoE is a powerful statistical tool for optimizing experimental conditions while minimizing the number of required experiments. nih.gov In peptide research, factors such as lipid concentration, the number of freeze-thawing cycles for encapsulation, peptide concentration, and mixing time can be systematically varied and their effects on outcomes like encapsulation efficiency can be modeled. nih.gov This methodology has been shown to significantly improve results, for example, by increasing the encapsulation efficiency of a peptidic agent from around 30% to 63%. nih.gov

Table 1: Factors Influencing Peptide Encapsulation

FactorDescriptionPotential Impact on Peptide Research
Lipid ConcentrationThe amount of lipid used in formulating delivery vesicles like liposomes.Affects the capacity and stability of peptide encapsulation. nih.gov
Freeze-Thawing CyclesThe number of times a sample is frozen and thawed.Can enhance the entrapment of peptides within vesicles. nih.gov
Peptide ConcentrationThe initial concentration of the peptide being encapsulated.Influences the loading efficiency and final concentration in the delivery system. nih.gov
Mixing TimeThe duration of agitation during the formulation process.Can impact the homogeneity and stability of the peptide formulation. nih.gov

Advanced Statistical Analysis and Data Interpretation in Peptide Sciences

The complexity of data generated in peptide research demands sophisticated statistical methods for accurate interpretation.

Multivariate Statistical Analysis: Techniques such as Analysis of Variance (ANOVA) and t-tests are commonly used to identify significant differences in peptide abundance between experimental groups. nih.gov However, the frequent occurrence of missing data in proteomics analyses can invalidate the results of these tests if not handled properly. nih.gov

Specialized Statistical Tests for Proteomics: To address the challenges of missing data, more advanced statistical methods are being employed. The G-test, for instance, is a statistical procedure that can examine the structure of missing data to identify qualitative differences. nih.gov Combining ANOVA with the G-test (IMD-ANOVA) allows for the identification of both quantitative and qualitative differences, providing a more comprehensive analysis. nih.gov

Recent studies have demonstrated that a comprehensive statistical analysis of nanopore current signals can be sufficient for classifying up to 42 different peptides with over 70% accuracy. arxiv.orgaip.orgarxiv.org This involves using statistical moments and other advanced measures to represent the translocation events of individual peptides. arxiv.orgaip.org High-order moments and time correlations in the signals are particularly crucial for differentiating peptides with similar mean blocking currents. arxiv.orgaip.org

Table 2: Statistical Methods in Peptide Analysis

Statistical MethodApplication in Peptide ScienceKey Advantage
ANOVA (Analysis of Variance)Identifies quantitative differences in peptide abundance. nih.govWidely available and understood. nih.gov
G-testExamines the structure of missing data for qualitative differences. nih.govAppropriate for datasets with a large amount of missing data. nih.gov
IMD-ANOVACombines ANOVA and the G-test for a comprehensive analysis. nih.govIdentifies both quantitative and qualitative differences. nih.gov
Statistical Moments AnalysisClassifies peptides based on nanopore translocation signals. arxiv.orgaip.orgCan differentiate peptides with similar mean currents. arxiv.orgaip.org

Interdisciplinary Research Paradigms Combining Synthetic, Computational, and Biophysical Approaches

Computational Peptide Design: Computational tools are increasingly used to design novel peptides with specific properties. frontiersin.org This involves using bioinformatic approaches to narrow down the vast sequence space and machine learning algorithms to predict peptide-protein interactions. frontiersin.org For instance, a hybrid virtual screening protocol combining pharmacophore modeling, molecular docking, and binding free energy calculations has been used to identify novel tripeptide inhibitors of metallo-β-lactamase. researchgate.net

Biophysical Characterization: Biophysical techniques are crucial for validating computational predictions and understanding the physical properties of peptides. rosettacommons.org Techniques like surface plasmon resonance and isothermal titration calorimetry provide high-accuracy data on binding affinities, while microfluidic-based approaches offer higher throughput. frontiersin.org Computational advances are also being complemented by experimental verification through methods like fluorescence assays to assess membrane disruption by peptides. bohrium.com

Development of Novel Assays for Tripeptide Functionality and Interaction Profiling

The development of new and improved assays is critical for elucidating the diverse functions and interactions of tripeptides like this compound.

High-Throughput Screening Assays: The ability to screen large libraries of peptides requires the development of high-throughput assays. Virtual screening, which uses computational methods to screen large databases, is a powerful tool for identifying potential lead compounds. mdpi.com This has been successfully applied to identify novel tripeptide inhibitors of tyrosinase. mdpi.com

Functional Assays: A variety of assays are used to assess the specific functionality of tripeptides. For example, antioxidant activity can be measured using multiple assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the ORAC (oxygen radical absorbance capacity) assay. jst.go.jpnih.gov Comparing results from different assays provides a more complete picture of a peptide's antioxidant properties. jst.go.jp

Interaction Profiling: To understand how tripeptides interact with other molecules, specific assays are employed. For instance, preliminary cellular uptake experiments using fluorescently-labeled peptides can determine their ability to permeate cell membranes. rsc.org The development of multi-functional constraints that can simultaneously act as a fluorophore and enhance cell permeability is a novel approach to studying peptide activity within cells. rsc.org

Q & A

Q. What are the optimal synthetic routes for N-(N-Glycylglycyl)-DL-valine in peptide chemistry?

The synthesis of this compound can employ methodologies such as the Schotten-Baumann reaction or azide coupling , which are widely used in peptide chemistry. For example, the Schotten-Baumann reaction facilitates acyl transfer in aqueous-organic biphasic systems, enabling efficient coupling of glycylglycyl moieties to DL-valine. The azide method, involving activation of carboxyl groups via azide intermediates, is particularly effective for minimizing racemization during peptide bond formation . Researchers should optimize reaction conditions (e.g., pH, temperature, and solvent polarity) to improve yield and purity, with characterization via HPLC or LC-MS to validate structural integrity.

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Key techniques include:

  • Fourier Transform Infrared Spectroscopy (FTIR) to identify functional groups (e.g., amide bonds at ~1650 cm⁻¹ and carboxylate stretches) .
  • UV-Vis Spectrophotometry to assess purity and detect aromatic contaminants or decomposition products .
  • Scanning Electron Microscopy (SEM) for morphological analysis of crystalline forms, which is critical for understanding solubility and stability .
  • Mass Spectrometry (MS) to confirm molecular weight and detect synthetic byproducts. These methods collectively ensure accurate structural validation and batch-to-batch consistency.

Advanced Research Questions

Q. How does the glycylglycyl modification influence DL-valine's interactions with protein matrices in biophysical studies?

The glycylglycyl moiety enhances hydrophobic interactions and hydrogen bonding with protein side chains, as observed in studies on DL-valine’s role in myofibril gelation. For instance, DL-valine’s alkyl side chain participates in hydrophobic interactions, while the glycylglycyl extension may stabilize tertiary protein structures via additional hydrogen bonds. Molecular docking simulations can predict binding affinities and interaction sites, while rheological assays (e.g., gel strength measurements) quantify these effects experimentally . Researchers should also monitor conformational changes using circular dichroism (CD) spectroscopy or nuclear magnetic resonance (NMR).

Q. What methodological considerations are critical when analyzing degradation products of this compound during stability studies?

Long-term stability studies require:

  • Accelerated Degradation Testing : Expose the compound to elevated temperatures or UV light to simulate aging, followed by LC-MS/MS to identify breakdown products (e.g., free DL-valine or glycylglycine) .
  • Environmental Controls : Store samples in inert atmospheres (e.g., nitrogen) and avoid moisture to prevent hydrolysis of peptide bonds .
  • Ecotoxicity Assessment : Use microbial bioassays or algal growth inhibition tests to evaluate the environmental impact of degradation byproducts, as recommended in safety data sheets .

Q. How can researchers resolve contradictions in spectroscopic data when analyzing this compound derivatives?

Discrepancies in FTIR or NMR spectra often arise from stereochemical variability (DL vs. L-forms) or solvent interactions . For example, DL-valine’s racemic mixture may produce split peaks in NMR, while polar solvents can shift FTIR bands. To mitigate this:

  • Use chiral chromatography to separate enantiomers before analysis.
  • Standardize solvent systems and temperature during spectral acquisition.
  • Cross-validate results with X-ray crystallography for unambiguous structural determination .

Methodological Tables

Analytical Challenge Recommended Technique Key Parameters Reference
Structural validationFTIRAmide I/II bands
Purity assessmentHPLC-MSRetention time, m/z
Degradation monitoringLC-MS/MSFragment ions
Protein interaction analysisMolecular DockingBinding energy

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.